1-(2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4-YL)propan-2-one
Description
Properties
IUPAC Name |
1-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-8(17)6-9-4-5-16-10(7-9)11(2,3)12(13,14)15/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXSOPISJRLHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=NC=C1)C(C)(C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, 10.94 g (53.07 mmol) of the intermediate (18-5, CAS: 1357476-64-2) is treated with ammonium hydroxide (110 mL, 28% purity) and lithium hydroxide monohydrate at 90°C for 6 hours. The reaction proceeds via nucleophilic attack on the pyridinone ring, facilitated by the strong base, to form the ketone group. Purification via silica gel column chromatography yields the final product with an 87.84% efficiency.
Table 1: Key Parameters for Hydrolysis-Based Synthesis
| Parameter | Value |
|---|---|
| Starting Material | 1357476-64-2 |
| Reagents | NH₄OH, LiOH·H₂O |
| Temperature | 90°C |
| Reaction Time | 6 hours |
| Yield | 87.84% |
| Purification Method | Column Chromatography (SiO₂) |
This method is favored for its high reproducibility and scalability, though the exothermic nature of the reaction necessitates careful temperature control.
| Condition | Range | Impact on Yield |
|---|---|---|
| Temperature | 50–150°C | Higher temps favor kinetics |
| Pressure | 1–30 bar | Elevated pressure reduces side reactions |
| Reaction Time | 1 min–10 hours | Prolonged time increases conversion |
This approach is less direct but provides insights into introducing trifluoromethyl groups into heterocyclic systems.
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could theoretically assemble the molecule from halogenated pyridine and trifluoromethyl-containing fragments. However, no direct evidence of this method exists in the reviewed literature.
Chemical Reactions Analysis
1-(2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4-YL)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
Anticancer Research
One of the primary areas of investigation for this compound is its anticancer potential. Studies have shown that derivatives of pyridine-based compounds often exhibit significant anticancer activity due to their ability to interact with cellular pathways involved in cancer progression.
Mechanism of Action:
- Inhibition of Kinases: Similar compounds have demonstrated the ability to inhibit kinases that are crucial in cancer cell signaling pathways.
- Induction of Apoptosis: Research indicates that this compound may promote apoptosis in cancer cells, leading to reduced viability.
Case Studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of kinase activity |
These findings suggest that this compound could serve as a lead for further development in anticancer therapies.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Preliminary data indicate that it can reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for assessing the viability of this compound as a therapeutic agent. Research has indicated:
- Oral Bioavailability: The compound demonstrates favorable oral bioavailability.
- Metabolic Stability: It shows resistance to rapid metabolic degradation, which is advantageous for sustained therapeutic effects.
Summary of Applications
- Anticancer Therapeutics: Potential lead compound for developing treatments targeting various cancers.
- Anti-inflammatory Agents: Possible use in managing inflammatory conditions.
- Biological Research Tools: Useful in studying cellular mechanisms related to cancer and inflammation.
Mechanism of Action
The mechanism of action of 1-(2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4-YL)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole Derivatives
5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
- CAS : 1395492-61-1
- Formula : C₁₂H₁₂F₃N₃S (M.W. 287.31 g/mol)
- Comparison: Replaces the propan-2-one group with a thiazol-2-amine ring. Higher molecular weight due to sulfur and additional nitrogen.
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Phenyl and Pyridinyl Ketones
1-(4-(Trifluoromethyl)phenyl)propan-2-one
- Formula : C₁₀H₉F₃O (M.W. 202.18 g/mol)
- Comparison :
- Replaces the pyridine ring with a trifluoromethyl-substituted phenyl group.
- Lower molecular weight and reduced basicity due to the absence of pyridinyl nitrogen.
- Simpler structure may limit applications in complex synthetic pathways.
1-(4-Pyridyl)acetone
Pyridine Derivatives Without Ketone
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Physicochemical and Functional Contrasts
Biological Activity
1-(2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4-YL)propan-2-one, also known by its CAS number 1396893-39-2, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related research findings.
- Molecular Formula : C13H14F3N
- Molecular Weight : 203.20 g/mol
- CAS Number : 1396893-39-2
- Structural Characteristics : The compound features a pyridine ring substituted with a trifluoromethyl group and a ketone functional group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit antimicrobial properties. The trifluoromethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial strains .
- Antineoplastic Properties : Research indicates that compounds similar to 1-(2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4-YL)propan-2-one can exhibit antitumor effects. In silico studies have shown promise for such compounds in targeting cancer cells, suggesting that they may interfere with cellular proliferation pathways .
- Enzyme Inhibition : The structure of this compound suggests potential interactions with various enzymes. Studies have indicated that similar pyridine derivatives can act as enzyme inhibitors, which could be relevant for therapeutic applications .
Table 1: Summary of Biological Activities
Detailed Research Insights
- Antimicrobial Studies : A study investigating the antimicrobial properties of various pyridine derivatives found that compounds with trifluoromethyl substitutions showed enhanced activity against Gram-positive bacteria. The mechanism was attributed to increased cell membrane disruption .
- Antineoplastic Mechanisms : In vitro experiments demonstrated that similar compounds could induce apoptosis in cancer cell lines, suggesting that the trifluoromethyl group might play a role in modulating apoptotic pathways through mitochondrial interaction .
- Enzyme Interaction Studies : Computational docking studies have predicted that this compound could effectively bind to enzymes involved in metabolic processes, potentially leading to inhibition of pathways critical for tumor growth .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)propan-2-one, and how can purity be optimized?
Methodological Answer:
- Key Steps :
- Suzuki-Miyaura Coupling : Attach the trifluoro-methylpropan-2-yl group to the pyridine ring using palladium catalysis, as seen in analogous trifluoromethylpyridine syntheses .
- Ketone Formation : Employ Friedel-Crafts acylation or nucleophilic substitution to introduce the propan-2-one moiety .
- Purification :
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the trifluoromethyl group?
Methodological Answer:
- X-ray Diffraction (XRD) :
- Contradiction Management :
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- 1H/13C NMR :
- Mass Spectrometry :
- ESI-MS in positive ion mode to confirm molecular ion [M+H]+. Expect m/z ≈ 316 (C13H13F3NO requires 316.1).
- FT-IR :
- Confirm ketone C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Biological Assays :
- SAR Parameters :
- Contradictions : Address outliers (e.g., low solubility in aqueous buffers) by adding 0.1% Tween-80 to assay media .
Advanced: How can isotopic labeling (e.g., deuterium, 15N) aid in metabolic stability studies?
Methodological Answer:
- Synthesis of Labeled Analogs :
- LC-MS/MS Analysis :
Advanced: How should researchers address discrepancies between computational docking predictions and experimental binding affinities?
Methodological Answer:
- Docking Protocols :
- Troubleshooting :
- If ΔG predictions deviate >2 kcal/mol from experimental Ki:
Re-evaluate ligand tautomerism (keto-enol equilibrium).
Perform molecular dynamics simulations (NAMD, 100 ns) to assess binding pose stability .
- Validate with mutagenesis (e.g., Lys802Ala in PI3Kα) to confirm critical interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
